3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring structure combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDK2.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure.
Uniqueness
3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZDGKCPIDYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556129-05-5 |
Source
|
Record name | 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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